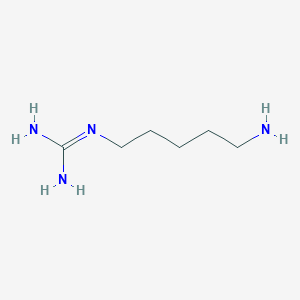

1-(5-Aminopentyl)guanidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Homoagmatine belongs to the class of organic compounds known as guanidines. Guanidines are compounds containing a guanidine moiety, with the general structure (R1R2N)(R3R4N)C=N-R5. Homoagmatine is slightly soluble (in water) and a very strong basic compound (based on its pKa). Within the cell, homoagmatine is primarily located in the cytoplasm. Outside of the human body, homoagmatine can be found in pulses. This makes homoagmatine a potential biomarker for the consumption of this food product.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of guanidine derivatives, including 1-(5-aminopentyl)guanidine, in cancer therapy. A notable application involves the development of drug delivery systems using guanidine complexes. For instance, a study demonstrated that guanidine carbonate combined with curcumin could effectively induce apoptosis in breast cancer cell lines (MCF-7) through a targeted nanocarrier system. This system showed enhanced drug loading capacity and sustained release, indicating that guanidine derivatives can play a crucial role in cancer treatment strategies .

Antimicrobial Properties

Guanidine compounds, including this compound, have been explored for their antimicrobial properties. The compound LTX-109, which is derived from guanidine, has entered clinical trials for treating skin infections like impetigo and for nasal decolonization of pathogens. Its mechanism involves disrupting bacterial membranes, showcasing the potential of guanidine derivatives as biocides .

Biochemical Applications

Catalysis

Guanidine derivatives are recognized for their catalytic abilities in organic synthesis. This compound has been utilized as a catalyst in various reactions, such as Michael additions and epoxidations. These reactions benefit from the high efficiency and selectivity provided by guanidine catalysts, making them valuable tools in synthetic organic chemistry .

Biological Activity

Research has indicated that guanidine compounds can influence biological processes at the molecular level. For example, they have been implicated in modulating protein interactions and enzymatic activities, which are critical for understanding cellular mechanisms and developing therapeutic agents .

Material Science

Polymerization Processes

this compound has been studied for its role in polymer chemistry, particularly in ring-opening polymerization processes. Its ability to serve as an organocatalyst allows for the synthesis of various polymeric materials with tailored properties. This application is significant for developing new materials with specific functionalities .

Case Study 1: Anticancer Drug Delivery

- Objective: To evaluate the efficacy of guanidine-curcumin complexes in inducing apoptosis.

- Methodology: The study utilized hollow mesoporous silica nanoparticles (HMSNP) loaded with guanidine and curcumin to target MCF-7 cells.

- Findings: The results indicated that the combination significantly downregulated key oncogenic proteins and induced cell death more effectively than free drugs .

Case Study 2: Antimicrobial Efficacy

- Objective: To assess the antimicrobial activity of LTX-109 derived from guanidine.

- Methodology: Clinical trials were conducted to evaluate its effectiveness against skin infections.

- Findings: LTX-109 demonstrated significant antibacterial activity, leading to its development as a therapeutic agent for localized infections .

Conclusions

This compound exhibits diverse applications across medicinal chemistry, biochemistry, and material science. Its role as an anticancer agent through innovative drug delivery systems, antimicrobial properties as demonstrated by clinical candidates like LTX-109, and catalytic capabilities in organic synthesis highlight its significance in contemporary research.

Future studies should continue to explore the full potential of this compound, focusing on optimizing its applications in therapeutic contexts and expanding its utility in synthetic methodologies. As research progresses, this compound may become a cornerstone compound in various scientific fields.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer therapy | Induces apoptosis via drug delivery systems |

| Biochemical Applications | Catalysis | High efficiency in organic reactions |

| Material Science | Polymerization | Effective organocatalyst for synthesizing new materials |

| Antimicrobial Properties | Clinical trials (LTX-109) | Significant antibacterial activity against pathogens |

属性

CAS 编号 |

18431-52-2 |

|---|---|

分子式 |

C6H16N4 |

分子量 |

144.22 g/mol |

IUPAC 名称 |

2-(5-aminopentyl)guanidine |

InChI |

InChI=1S/C6H16N4/c7-4-2-1-3-5-10-6(8)9/h1-5,7H2,(H4,8,9,10) |

InChI 键 |

XJHFHPPZQVRVHD-UHFFFAOYSA-N |

SMILES |

C(CCN)CCN=C(N)N |

规范 SMILES |

C(CCN)CCN=C(N)N |

Key on ui other cas no. |

18431-52-2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。